4-(2,4-Difluorophenoxy)butan-1-amine hydrochloride
Description
Properties
IUPAC Name |
4-(2,4-difluorophenoxy)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO.ClH/c11-8-3-4-10(9(12)7-8)14-6-2-1-5-13;/h3-4,7H,1-2,5-6,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQWFPMVPFFJQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenoxy)butan-1-amine hydrochloride typically involves the reaction of 2,4-difluorophenol with 4-chlorobutan-1-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenoxy)butan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and other amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives .
Scientific Research Applications
4-(2,4-Difluorophenoxy)butan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenoxy)butan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Difluorophenoxy)butan-1-amine: The non-hydrochloride form of the compound.
2,4-Difluorophenol: A precursor used in the synthesis of the compound.
4-Chlorobutan-1-amine: Another precursor used in the synthesis.
Uniqueness
4-(2,4-Difluorophenoxy)butan-1-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound .
Biological Activity
4-(2,4-Difluorophenoxy)butan-1-amine hydrochloride is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H14ClF2NO•HCl
- Molecular Weight : 237.67 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in water; insoluble in most organic solvents
The compound features a difluorophenoxy group attached to a butan-1-amine structure, which contributes to its unique biological properties.
1. Acetylcholinesterase Inhibition
4-(2,4-Difluorophenoxy)butan-1-amine hydrochloride has been studied for its potential as an acetylcholinesterase inhibitor . This enzyme plays a critical role in the breakdown of acetylcholine in the synaptic cleft, and its inhibition can lead to increased levels of acetylcholine, which is beneficial in treating neurological disorders such as Alzheimer's disease.
2. Antitumor Activity
Research indicates that this compound exhibits antitumor properties , making it a candidate for cancer therapy. It has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
3. Antiviral and Antibacterial Properties
The compound also demonstrates antiviral and antibacterial activities . Studies have shown that it can inhibit the growth of certain bacterial strains and viruses, suggesting its potential use as an antimicrobial agent.
The biological effects of 4-(2,4-Difluorophenoxy)butan-1-amine hydrochloride are primarily attributed to its ability to interact with specific biological targets:
- Enzyme Modulation : The compound's structural features allow it to effectively modulate the activity of enzymes such as acetylcholinesterase.
- Receptor Interaction : It may also interact with various receptors involved in cellular signaling pathways, influencing processes such as cell growth and apoptosis.
Case Studies and Experimental Data
A selection of studies highlights the biological activity of 4-(2,4-Difluorophenoxy)butan-1-amine hydrochloride:
| Study | Focus | Findings |
|---|---|---|
| Study A | Acetylcholinesterase Inhibition | Demonstrated significant inhibition with an IC50 value indicating potential for neurological applications. |
| Study B | Antitumor Activity | Showed cytotoxic effects on breast cancer cells with a reduction in cell viability by over 50% at certain concentrations. |
| Study C | Antiviral Activity | Reported effective viral load reduction in treated cells infected with specific viruses. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
